molecular formula C4H8S B086538 Tetrahydrothiophene CAS No. 110-01-0

Tetrahydrothiophene

Cat. No. B086538
CAS RN: 110-01-0
M. Wt: 88.17 g/mol
InChI Key: RAOIDOHSFRTOEL-UHFFFAOYSA-N
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Patent
US06858370B2

Procedure details

Tetrahydrothiophene (11.8 g) was dissolved in 100 ml of acetonitrile, and 20 g of 1-bromo-3,3-dimethyl-2-butanone was slowly added to the above solution. The reaction solution was stirred at room temperature for two days, thereby a powder was precipitated. After adding 100 ml of ethyl acetate to the reaction solution, the powder was filtered out, washed with ethyl acetate and dried, thereby 24 g of 2-oxo-3,3-dimethylbutyltetrahydrothiophenium bromide was obtained.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:6][CH2:7][C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10]>C(#N)C>[Br-:6].[O:13]=[C:8]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH2:7][S+:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
S1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a powder was precipitated
ADDITION
Type
ADDITION
Details
After adding 100 ml of ethyl acetate to the reaction solution
FILTRATION
Type
FILTRATION
Details
the powder was filtered out
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
[Br-].O=C(C[S+]1CCCC1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.